![molecular formula C8H9ClN2 B13504571 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[B]pyridine and is characterized by the presence of a chlorine atom at the 2-position and an amine group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine. One common method involves the use of 2,3-cyclopentenopyridine as a starting material, which undergoes direct oxidation to form the desired compound. This reaction is catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of novel materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of biological pathways through its interaction with enzymes or receptors. Further research is needed to elucidate the detailed mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Cyclopentenopyridine
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carboxylic acid hydrate
Uniqueness
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-5-1-3-6(10)8(5)11-7/h2,4,6H,1,3,10H2 |
Clave InChI |
YALKFRLJYPZINN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
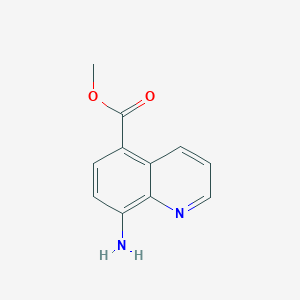
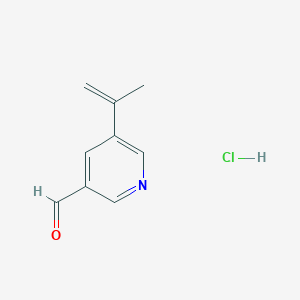
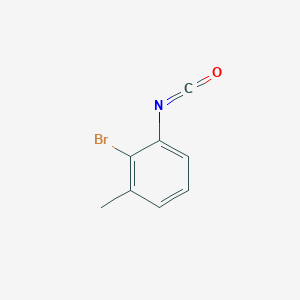
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
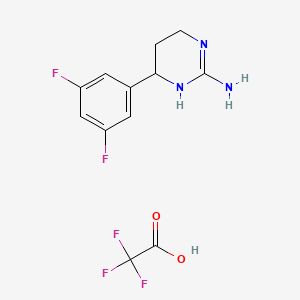
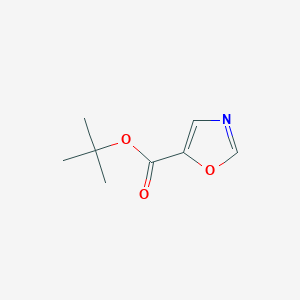

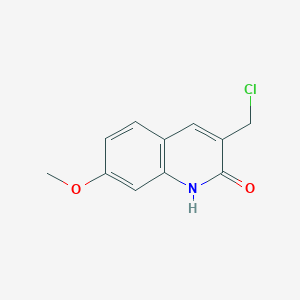
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
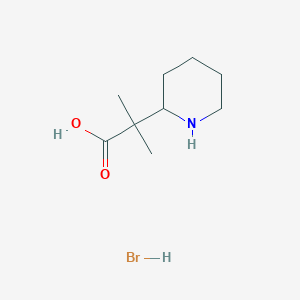

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
